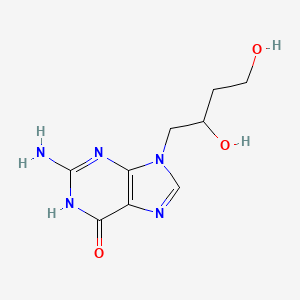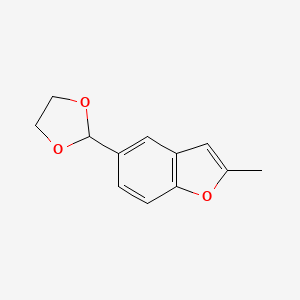
2-Amino-9-(2,4-dihydroxybutyl)-1H-purin-6(9H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-9-(2,4-dihydroxybutyl)-1H-purin-6(9H)-one is a complex organic compound belonging to the purine family. This compound is characterized by its unique structure, which includes a purine ring system substituted with an amino group and a dihydroxybutyl side chain. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-9-(2,4-dihydroxybutyl)-1H-purin-6(9H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of a suitable purine precursor with a dihydroxybutyl derivative under controlled conditions. The reaction conditions often require the use of catalysts, specific temperature ranges, and pH adjustments to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The purification process often includes crystallization, chromatography, and other separation techniques to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-9-(2,4-dihydroxybutyl)-1H-purin-6(9H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of reduced derivatives.
Substitution: The amino and hydroxyl groups in the compound can participate in substitution reactions, where these groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce a wide range of functionalized purine derivatives.
Aplicaciones Científicas De Investigación
2-Amino-9-(2,4-dihydroxybutyl)-1H-purin-6(9H)-one has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying purine chemistry.
Biology: The compound’s structural similarity to nucleotides makes it useful in studying DNA and RNA interactions, enzyme mechanisms, and cellular processes.
Medicine: Research into its potential therapeutic properties includes investigations into its antiviral, anticancer, and anti-inflammatory activities.
Industry: The compound can be used in the development of new materials, pharmaceuticals, and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-Amino-9-(2,4-dihydroxybutyl)-1H-purin-6(9H)-one involves its interaction with specific molecular targets and pathways. Its structural features allow it to bind to enzymes, receptors, and nucleic acids, influencing various biochemical processes. The compound’s effects are mediated through pathways involving signal transduction, gene expression, and metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
Adenine: A naturally occurring purine base found in DNA and RNA.
Guanine: Another purine base present in nucleic acids.
Caffeine: A stimulant compound with a purine structure.
Uniqueness
2-Amino-9-(2,4-dihydroxybutyl)-1H-purin-6(9H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike adenine and guanine, which are primarily involved in genetic material, this compound’s dihydroxybutyl side chain provides additional functional versatility, making it valuable for diverse research applications.
Propiedades
Número CAS |
83470-65-9 |
|---|---|
Fórmula molecular |
C9H13N5O3 |
Peso molecular |
239.23 g/mol |
Nombre IUPAC |
2-amino-9-(2,4-dihydroxybutyl)-1H-purin-6-one |
InChI |
InChI=1S/C9H13N5O3/c10-9-12-7-6(8(17)13-9)11-4-14(7)3-5(16)1-2-15/h4-5,15-16H,1-3H2,(H3,10,12,13,17) |
Clave InChI |
BOVGCIHOTQTZKJ-UHFFFAOYSA-N |
SMILES canónico |
C1=NC2=C(N1CC(CCO)O)N=C(NC2=O)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(6-Methylpyridin-3-YL)carbonyl]piperazine](/img/structure/B8767732.png)


![5-Amino-2,4-dihydro-4-methyl-2-[4-(methylsulphonyl)phenyl]-3h-pyrazol-3-one](/img/structure/B8767749.png)



![5-Nitro-2-phenylbenzo[d][1,3]dioxole](/img/structure/B8767778.png)


